molecular formula C13H23ClN6S B1448296 1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 1351644-46-6

1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Cat. No.: B1448296
CAS No.: 1351644-46-6
M. Wt: 330.88 g/mol
InChI Key: AJUUMYOWAWRVQY-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H23ClN6S and its molecular weight is 330.88 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Inhibitors and Antitumor Activity

  • A study by Rahmouni et al. (2014) in the Mediterranean Journal of Chemistry synthesized various pyrazolo[3,4-d]pyrimidinone derivatives, including compounds similar to 1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, and evaluated their cytotoxic effects using the Human cervical adenocarcinoma Hela cell line (Rahmouni et al., 2014).
  • Another study by Abdellatif et al. (2014) investigated the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, indicating the potential application of similar compounds in cancer research (Abdellatif et al., 2014).

Antibacterial and Antifungal Activity

  • A study by Rahmouni et al. (2014) in the Turkish Journal of Chemistry synthesized pyrazolopyrimidine derivatives, including structures analogous to the chemical , and evaluated their antibacterial activity, revealing significant results (Rahmouni et al., 2014).
  • Titi et al. (2020) synthesized pyrazole derivatives and conducted a bioactivity study, identifying antifungal and antibacterial pharmacophore sites, suggesting the potential for similar compounds in combating microbial infections (Titi et al., 2020).

Enzyme Inhibition Properties

  • A study by Aydin et al. (2021) explored the synthesis of pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, suggesting a possible application in neurological and enzyme-related disorders (Aydin et al., 2021).

Synthesis and Characterization

  • Several studies focus on the synthesis and characterization of pyrazolo[3,4-d]pyrimidin derivatives, which are crucial for understanding their chemical properties and potential applications in various fields of scientific research, such as the work by Ogurtsov and Rakitin (2021) in Molbank (Ogurtsov & Rakitin, 2021).

Properties

IUPAC Name

1-(2-aminoethyl)-N-propyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6S.ClH/c1-3-6-15-11-10-9-16-19(7-5-14)12(10)18-13(17-11)20-8-4-2;/h9H,3-8,14H2,1-2H3,(H,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUUMYOWAWRVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Reactant of Route 2
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1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Reactant of Route 3
1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Reactant of Route 4
1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Reactant of Route 5
1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Reactant of Route 6
1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

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